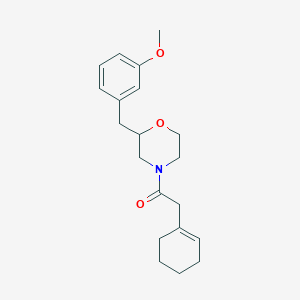
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CXM is a morpholine derivative that has shown promising results in various studies, making it a subject of interest for further research.
作用機序
The mechanism of action of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the brain. 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been shown to increase the levels of endogenous opioids and cannabinoids, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been shown to have significant effects on the central nervous system. It has been found to reduce pain sensitivity, inflammation, and seizure activity. 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the advantages of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is its high potency and selectivity towards the opioid and cannabinoid receptors. This makes it an ideal candidate for studying the effects of these receptors on various physiological and biochemical processes. However, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine. One area of interest is the development of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine in the treatment of various diseases. Additionally, the mechanism of action of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine needs to be further elucidated to fully understand its effects on the central nervous system.
Conclusion:
In conclusion, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has shown promising results in various studies. Its potential therapeutic applications and mechanism of action make it a subject of interest for further research. While there are limitations to its use in lab experiments, 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has the potential to be a valuable tool in the study of the opioid and cannabinoid receptors and their effects on the central nervous system.
合成法
The synthesis of 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine and 1-cyclohexen-1-ylacetyl chloride in the presence of a base. The obtained product is then reacted with morpholine to yield 4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine. This synthesis method has been reported in several publications and has been optimized for better yields and purity.
科学的研究の応用
4-(1-cyclohexen-1-ylacetyl)-2-(3-methoxybenzyl)morpholine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant activities. These properties make it a potential candidate for the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation.
特性
IUPAC Name |
2-(cyclohexen-1-yl)-1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-23-18-9-5-8-17(12-18)13-19-15-21(10-11-24-19)20(22)14-16-6-3-2-4-7-16/h5-6,8-9,12,19H,2-4,7,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVTNOIYDRTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)
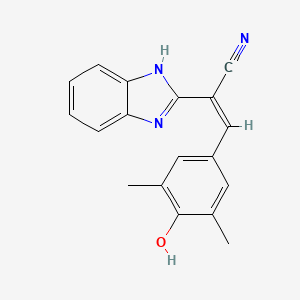
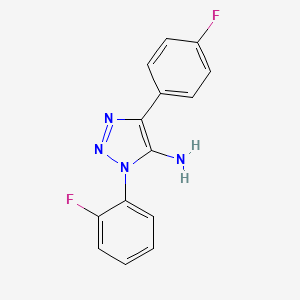
![N-(2-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052072.png)
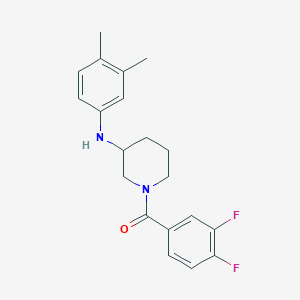
![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)
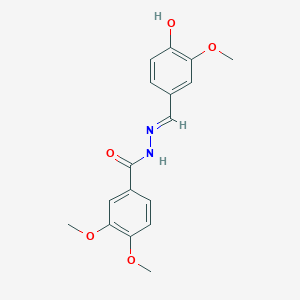
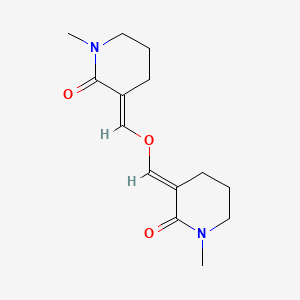

![2-(ethylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6052107.png)
![1-cyclopentyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052113.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)